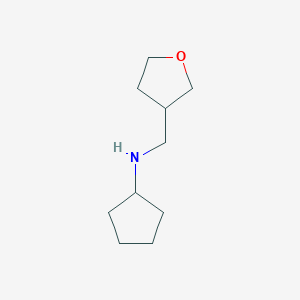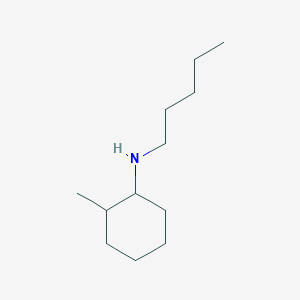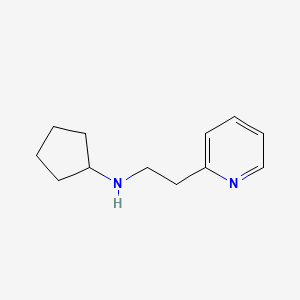
N-Benzyl-4-aminophthalimide
Descripción general
Descripción
N-Benzyl-4-aminophthalimide: is a chemical compound that belongs to the class of phthalimides. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the 4-aminophthalimide structure. This compound is known for its fluorescent properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Traditional Procedure: The synthesis of N-Benzyl-4-aminophthalimide typically involves the reaction of phthalic anhydride with benzylamine in the presence of a catalyst such as sulphamic acid.
Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction between phthalic anhydride and benzylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding phthalimide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimides.
Aplicaciones Científicas De Investigación
N-Benzyl-4-aminophthalimide is widely used in scientific research due to its unique properties:
Fluorescent Probes: It is used as a fluorescent probe in various biochemical assays to study molecular interactions and dynamics.
Photophysical Studies: The compound is employed in photophysical studies to investigate the behavior of molecules under different conditions.
Material Science: It is used in the fabrication of fluorescent organic nanoparticles for applications in material science.
Biological Research: The compound is used in biological research to study cellular processes and interactions.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-aminophthalimide involves its ability to interact with molecular targets through its fluorescent properties. The compound can bind to specific sites within molecules, allowing researchers to track and study molecular interactions and dynamics. The fluorescence emitted by the compound provides valuable information about the environment and behavior of the target molecules .
Comparación Con Compuestos Similares
4-Aminophthalimide: Similar in structure but lacks the benzyl group.
N,N-Dimethyl-4-aminophthalimide: Contains dimethyl groups instead of the benzyl group.
N-Bromophthalimide: Used as an oxidative agent in various chemical reactions.
Uniqueness: N-Benzyl-4-aminophthalimide is unique due to its specific fluorescent properties and the presence of the benzyl group, which enhances its ability to interact with molecular targets. This makes it particularly useful in applications requiring precise molecular tracking and analysis .
Propiedades
IUPAC Name |
5-amino-2-benzylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLIZJGZOIZMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B7808564.png)







![2-{[(2-Methylphenyl)amino]methyl}phenol](/img/structure/B7808617.png)


